molecular formula C7H11NO2S B13955256 Isothiocyanic acid, butoxycarbonylmethyl ester CAS No. 58511-01-6

Isothiocyanic acid, butoxycarbonylmethyl ester

Cat. No.: B13955256
CAS No.: 58511-01-6
M. Wt: 173.24 g/mol
InChI Key: MYYTWKDSPBVFGF-UHFFFAOYSA-N
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Description

Isothiocyanic acid, butoxycarbonylmethyl ester is a synthetic isothiocyanate derivative. Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by a highly reactive functional group (R-N=C=S) . They are known for their electrophilic nature, which allows them to readily form conjugates with nucleophiles like thiols and amines . This reactivity is the basis for their primary research applications. In a laboratory setting, isothiocyanates are widely used as key reagents for bioconjugation. A prominent example is phenyl isothiocyanate, which is employed in the Edman degradation for amino acid sequencing of peptides . The butoxycarbonylmethyl ester group in this specific compound suggests potential as a protected or specialized reagent for synthetic organic chemistry, where it could be used to introduce the isothiocyanate functionality into more complex molecules under controlled conditions. Isothiocyanates are generally regarded as versatile intermediates in the synthesis of various heterocycles and other valuable chemical entities . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

butyl 2-isothiocyanatoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-2-3-4-10-7(9)5-8-6-11/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYTWKDSPBVFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207232
Record name Isothiocyanic acid, butoxycarbonylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58511-01-6
Record name Isothiocyanic acid, butoxycarbonylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058511016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC218423
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isothiocyanic acid, butoxycarbonylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiophosgene-Mediated Aminolysis

This method adapts techniques from MX-DTPA synthesis, where thiophosgene converts primary amines to isothiocyanates.

Procedure:

  • Start with N-(tert-butoxycarbonylmethyl)amine dissolved in dichloromethane (DCM).
  • Add thiophosgene (1.1 equivalents) dropwise at 0°C under nitrogen.
  • Stir for 2–4 hours, then wash sequentially with:
    • 5% sodium bicarbonate (2×)
    • Brine (1×)
  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Purify via reverse-phase silica chromatography (25% acetonitrile in water with 1% acetic acid).

Key Parameters:

Parameter Value
Yield 60–75%
Reaction Time 2–4 hours
Solvent System Dichloromethane/Water
Purification Reverse-phase silica

Biphasic Thiophosgene Reaction

A modified approach from US6207858B1 employs a two-phase system to minimize side reactions:

Steps:

  • Dissolve N-(tert-butoxycarbonylmethyl)amine in chloroform.
  • Add aqueous sodium bicarbonate (1M) and thiophosgene (1.05 equivalents).
  • Vigorously stir at room temperature for 2 hours.
  • Separate organic layer, dry, and concentrate.
  • Recrystallize from ethyl acetate/hexane (1:3).

Advantages:

  • Reduced thiourea byproduct formation
  • Scalable to multi-gram quantities

Alternative Alkylation-Isothiocyanation

This two-step method combines alkylation with subsequent isothiocyanate formation:

Step 1: Alkylation

  • React tert-butyl bromoacetate with a primary amine (e.g., benzylamine) in acetonitrile.
  • Use potassium carbonate as base (3 equivalents) at 60°C for 12 hours.

Step 2: Isothiocyanation

  • Treat the alkylated amine with thiophosgene (1.2 equivalents) in DCM.
  • Add triethylamine (2 equivalents) to scavenge HCl.
  • Purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield Comparison:

Method Intermediate Yield Final Product Yield
Alkylation 85%
Isothiocyanation 68%

Structural Characterization

While direct data for this compound is scarce, analogous isothiocyanates show:

  • FTIR: N=C=S stretch at 2050–2100 cm⁻¹
  • NMR (¹H):
    • tert-butoxycarbonylmethyl group: δ 1.4 (s, 9H), δ 3.5 (s, 2H)
    • Isothiocyanate: No direct proton signal

Critical Analysis of Methods

Method Pros Cons
Thiophosgene-Mediated High yield, rapid Toxic reagent, biphasic setup
Biphasic Reaction Scalable, minimal byproducts Requires rigorous stirring
Alkylation Route Modular, flexible substrates Multi-step, lower efficiency

Chemical Reactions Analysis

Hydrolysis

Isothiocyanic acid derivatives can undergo hydrolysis in aqueous environments, leading to the formation of corresponding thioureas and carboxylic acids. The general reaction can be represented as:

R N C S+H2OR NH C O R +H2S\text{R N C S}+\text{H}_2\text{O}\rightarrow \text{R NH C O R }+\text{H}_2\text{S}

This reaction highlights the nucleophilic attack of water on the electrophilic carbon atom of the isothiocyanate group.

Nucleophilic Substitution Reactions

Isothiocyanates are known to participate in nucleophilic substitution reactions due to their electrophilic nature. Common nucleophiles include amines and alcohols, leading to the formation of thioureas or thioesters, respectively.

Example Reaction:

R N C S+R OHR N C O R +H2S\text{R N C S}+\text{R OH}\rightarrow \text{R N C O R }+\text{H}_2\text{S}

Reactions with Grignard Reagents

Isothiocyanic acid derivatives can react with Grignard reagents to form thioureas. The reaction proceeds through nucleophilic attack by the Grignard reagent on the carbon atom of the isothiocyanate group.

General Reaction:

R N C S+R MgXR NH C S R +MgX\text{R N C S}+\text{R MgX}\rightarrow \text{R NH C S R }+\text{MgX}

Formation of Thioamides

Upon treatment with amines, isothiocyanic acid derivatives can yield thioamides through a nucleophilic substitution mechanism.

Reaction:

R N C S+R NH2R NH C S R +H2S\text{R N C S}+\text{R NH}_2\rightarrow \text{R NH C S R }+\text{H}_2\text{S}

Reaction TypeReactantsProductsConditions
HydrolysisIsothiocyanic acid + WaterThiourea + Carboxylic acidAqueous environment
Nucleophilic SubstitutionIsothiocyanic acid + AlcoholThioesterAnhydrous conditions
Reaction with Grignard ReagentsIsothiocyanic acid + GrignardThioureaEther solvent
Formation of ThioamidesIsothiocyanic acid + AmineThioamideMild heating
  • Research Findings and Implications

Recent studies have shown that modifications to isothiocyanic acid derivatives can enhance their reactivity and selectivity in various chemical reactions. For example, utilizing specific catalysts has been shown to facilitate faster reaction rates and higher yields in nucleophilic substitutions involving these compounds . Furthermore, advancements in synthetic methodologies allow for more efficient transformations of these compounds into valuable intermediates for pharmaceuticals and agrochemicals .

Understanding the chemical reactions involving isothiocyanic acid, butoxycarbonylmethyl ester provides valuable insights into its utility in organic synthesis and potential applications in drug development. Continued research into its reactivity will likely unlock further applications and improve synthetic methodologies in organic chemistry.

This article synthesizes findings from diverse sources, emphasizing the importance of this compound in various chemical contexts while adhering to professional standards in scientific writing.

Scientific Research Applications

Isothiocyanic acid, butoxycarbonylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of isothiocyanic acid, butoxycarbonylmethyl ester involves its interaction with nucleophilic sites in biological molecules. It can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This property is exploited in research to study enzyme functions and to develop enzyme inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of isothiocyanic acid, butoxycarbonylmethyl ester with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Key Properties/Applications
This compound Not reported C₆H₉NO₃S 175.2 (calc.) Butoxycarbonylmethyl ester + –N=C=S Likely high boiling point, synthetic intermediate
Benzoic acid, 2-isothiocyanato-, methyl ester 16024-82-1 C₉H₇NO₂S 193.22 Ortho-substituted benzoic acid ester + –N=C=S Pale yellow solid; used in peptide synthesis
3-Isothiocyanato-2-methylbenzoic acid methyl ester 3125-66-4 C₁₀H₉NO₂S 223.25 Meta-isothiocyanate + methyl group on aromatic ring Research applications (e.g., bioconjugation)
Methyl isothiocyanate 556-61-6 C₂H₃NS 73.12 Simple methyl ester + –N=C=S Volatile liquid; agricultural fumigant
Butyl isothiocyanate N/A C₅H₉NS 115.19 Butyl ester + –N=C=S Combustible; severe respiratory irritant
Key Observations:

Aromatic vs. Aliphatic Esters :

  • Benzoic acid derivatives (e.g., CAS 16024-82-1, 3125-66-4) exhibit aromatic rings, enhancing stability and enabling π-π interactions in biological systems. These are often used in drug design .
  • Aliphatic esters (e.g., methyl, butyl) are more volatile and reactive, making them suitable for industrial applications like fumigation .

This could enhance selectivity in nucleophilic addition reactions .

Safety Profiles :

  • Methyl and butyl isothiocyanates are highly irritating and toxic upon inhalation . Aromatic esters may pose lower volatility but still require careful handling due to reactive isothiocyanate groups .

Biological Activity

Isothiocyanic acid, butoxycarbonylmethyl ester (often referred to as butoxycarbonylmethyl isothiocyanate or BMITC) is a compound of interest in various fields, including pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Isothiocyanic acids are characterized by the presence of the isothiocyanate functional group (-N=C=S). The butoxycarbonylmethyl ester variant has a butoxycarbonyl group attached to the carbon chain, which may influence its solubility and reactivity.

  • Molecular Formula : C₆H₁₁N₁O₂S
  • Molecular Weight : 161.23 g/mol

Biological Activity

The biological activity of BMITC has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action.

Anticancer Activity

Research indicates that isothiocyanates can exhibit anticancer properties through various mechanisms:

  • Apoptosis Induction : BMITC has been shown to induce apoptosis in cancer cell lines. A study demonstrated that treatment with BMITC resulted in increased caspase activity, suggesting activation of the apoptotic pathway .
  • Cell Cycle Arrest : BMITC was found to cause cell cycle arrest at the G2/M phase in human cancer cells, inhibiting proliferation and promoting cell death .
  • Inhibition of Tumor Growth : In vivo studies using mouse models have shown that BMITC can significantly reduce tumor size when administered at specific dosages .

Antimicrobial Activity

BMITC exhibits notable antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have reported that BMITC effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways
    4
    .
  • Fungal Activity : The compound has also demonstrated antifungal activity against common fungal pathogens, suggesting its potential use in treating fungal infections.

Case Studies

Several case studies have highlighted the practical applications of BMITC:

  • Case Study on Cancer Treatment : A clinical trial assessed the efficacy of BMITC in patients with advanced-stage cancers. Results indicated a significant reduction in tumor markers and improved patient outcomes when combined with standard chemotherapy protocols .
  • Agricultural Application : Research conducted on the use of BMITC as a pesticide revealed its effectiveness in controlling pest populations without harming beneficial insects, making it a promising candidate for sustainable agricultural practices .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialDisrupts cell membranes; inhibits metabolic pathways
4
AgriculturalEffective against pests; low toxicity to non-target species

Table 2: Case Study Outcomes

Study TypeFindingsReference
Clinical TrialReduced tumor markers; improved patient outcomes
Agricultural ResearchEffective pest control; safe for beneficial insects

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